3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride
Description
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride is a piperidine-derived compound featuring a phenoxy group substituted with a chlorine atom at the 2-position and a bulky 1-methyl-1-phenylethyl (cumyl) group at the 4-position. The phenoxy group is linked to the piperidine nitrogen via a methylene bridge, and the compound is stabilized as a hydrochloride salt to enhance water solubility .
Properties
IUPAC Name |
3-[[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO.ClH/c1-21(2,17-8-4-3-5-9-17)18-10-11-20(19(22)13-18)24-15-16-7-6-12-23-14-16;/h3-5,8-11,13,16,23H,6-7,12,14-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMQLQDKCNDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCC3CCCNC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-92-7 | |
| Record name | Piperidine, 3-[[2-chloro-4-(1-methyl-1-phenylethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-4-(1-methyl-1-phenylethyl)phenol with piperidine in the presence of a suitable coupling reagent, such as carbonyldiimidazole (CDI), under controlled conditions. The reaction typically requires a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
The compound features a piperidine ring substituted with a chlorophenoxy group, which is critical for its biological activity. The presence of the chlorine atom enhances lipophilicity, potentially improving cell membrane permeability.
Medicinal Chemistry
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride has been investigated for its role as a pharmacological agent. Its structural similarity to known drugs suggests potential applications in treating various conditions, particularly in the realm of neuropharmacology.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for antidepressant effects. The findings indicated that modifications to the piperidine structure could yield compounds with significant serotonin reuptake inhibition, similar to established antidepressants like fluoxetine .
Neuropharmacology
Research has focused on the compound's effects on neurotransmitter systems, particularly dopamine and serotonin pathways. The chlorophenoxy moiety may interact with specific receptors, influencing mood and cognition.
Case Study: Dopaminergic Activity
In vitro assays demonstrated that related compounds exhibited dopaminergic activity, suggesting that this compound could be further explored for its potential in treating disorders like Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the formation of the piperidine ring and subsequent chlorination. Researchers have been exploring various synthetic routes to optimize yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| Piperidine Ring Formation | Cyclization | Appropriate amines and aldehydes |
| Chlorination | Electrophilic substitution | Chlorine gas or chlorinating agents |
| Final Hydrochloride Salt Formation | Neutralization | Hydrochloric acid |
Mechanism of Action
The mechanism by which 3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with four analogs:
*Estimated based on structural analysis.
Key Observations:
- Steric Effects : The 4-cumyl group in the target compound and its ethyl-linked analog introduces significant steric bulk compared to paroxetine’s benzodioxol or diphenylmethoxy derivatives. This may reduce binding affinity to compact receptor pockets but enhance selectivity for bulk-tolerant targets.
- Linker Flexibility : The ethyl linker in the analog from may increase conformational flexibility compared to the target compound’s methyl bridge, altering pharmacokinetic profiles.
Paroxetine Hydrochloride
- Activity : A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety disorders .
- Key Differences: Paroxetine’s benzodioxol and fluorophenyl groups enable strong π-π stacking with the serotonin transporter, while the target compound’s cumyl group may favor hydrophobic interactions with alternative targets.
4-(Diphenylmethoxy)Piperidine Hydrochloride
- Safety: Limited acute toxicity data; classified as "harmful" upon exposure .
- Regulatory Status : Listed in the IECSC (China’s Existing Chemical Substance Inventory), indicating established industrial use .
3-{2-[4-(Cumyl)Phenoxy]Ethyl}Piperidine HCl
- Structural Closeness : The ethyl linker may enhance metabolic stability compared to the target compound’s methyl bridge, but this requires experimental validation .
Biological Activity
3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride, with the CAS number 1220032-92-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H27Cl2NO
- Molecular Weight : 380.35118 g/mol
- Synonyms : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in oncology and neurology.
Anticancer Activity
A study on piperidine derivatives highlighted their potential as anticancer agents. Specifically, derivatives demonstrated cytotoxic effects against various cancer cell lines, including hematological malignancies. The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax, as well as inhibition of key signaling pathways (e.g., JAK/STAT) that promote cancer cell survival .
Central Nervous System Effects
In silico studies using the PASS (Prediction of Activity Spectra for Substances) tool suggest that piperidine derivatives can influence neurotransmitter receptors and ion channels, indicating potential applications in treating central nervous system disorders. These compounds may serve as local anesthetics or in managing conditions like anxiety and depression .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study, several piperidine derivatives were synthesized and tested against multiple cancer cell lines. Compounds similar to this compound displayed significant growth inhibition in myeloma and leukemia cells. Molecular docking studies confirmed binding affinity to critical targets within these cells, thus validating their potential as therapeutic agents .
Case Study 2: Neurological Applications
Another investigation evaluated the effects of piperidine derivatives on neuronal cell lines. The results indicated neuroprotective properties, with compounds enhancing neuronal survival under stress conditions. This suggests a possible role in developing treatments for neurodegenerative diseases .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Computational models have been utilized to predict interactions with various biological targets, supporting the notion that these compounds could lead to new therapeutic strategies across multiple medical fields .
Q & A
Q. Table 1. Key Physicochemical Properties of Analogous Piperidine Hydrochlorides
| Property | Value (Example) | Source |
|---|---|---|
| Melting Point | 174–175°C (recrystallized) | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO, ethanol (20 mg/mL) |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Detection Method | Removal Strategy |
|---|---|---|
| Unreacted starting material | HPLC (retention time shift) | Column chromatography |
| Oxidation byproducts | LC-MS (mass shift) | Antioxidant additives |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
